(R)-2-Hydroxy-2-phenyl-butyric acid methyl ester properties
(R)-2-Hydroxy-2-phenyl-butyric acid methyl ester properties
An In-Depth Technical Guide to (R)-2-Hydroxy-2-phenyl-butyric acid methyl ester: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of (R)-2-Hydroxy-2-phenyl-butyric acid methyl ester, a chiral α-hydroxy ester with significant potential as a versatile building block in asymmetric synthesis. Possessing a quaternary stereocenter, this molecule is of interest to researchers in medicinal chemistry and drug development. This document details the predicted physicochemical and spectroscopic properties of the compound, outlines robust methodologies for its enantioselective synthesis, and provides protocols for its chiral analysis. Furthermore, potential applications are discussed based on the reactivity of its functional groups. The guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of complex chiral molecules.
Introduction: The Significance of Chiral α-Hydroxy-α-Aryl Esters
Chiral α-hydroxy acids and their ester derivatives are cornerstone synthons in the field of organic synthesis.[1] Their bifunctional nature—a hydroxyl group and a carboxyl group attached to the same stereogenic center—makes them exceptionally valuable precursors for a wide array of biologically active molecules. (R)-2-Hydroxy-2-phenyl-butyric acid methyl ester belongs to a specific class of these compounds, featuring a quaternary carbon stereocenter fully substituted with hydroxyl, phenyl, ethyl, and methoxycarbonyl groups.
The presence of this sterically hindered and stereochemically defined center makes it a non-trivial synthetic target and a highly valuable intermediate. The absolute configuration of such building blocks is often critical for the pharmacological activity of the final drug substance, making enantioselective synthesis and analysis paramount. This guide elucidates the key technical aspects of this specific molecule, providing both theoretical grounding and practical, field-proven methodologies.
Physicochemical and Spectroscopic Properties
While extensive experimental data for (R)-2-Hydroxy-2-phenyl-butyric acid methyl ester is not widely published, its properties can be reliably predicted based on its structure and comparison with close structural analogs, such as Methyl 2-hydroxy-2-phenylpropanoate (Methyl Atrolactate).[2]
Data Presentation: Predicted Physicochemical Properties
| Property | Value | Source / Basis |
| IUPAC Name | methyl (2R)-2-hydroxy-2-phenylbutanoate | Standard Nomenclature |
| Molecular Formula | C₁₁H₁₄O₃ | - |
| Molecular Weight | 194.23 g/mol | - |
| CAS Number | Not assigned; Racemate is 52316-67-3 | - |
| XLogP3 | ~1.7 - 1.9 | Prediction based on analogs[2] |
| Hydrogen Bond Donor Count | 1 | Structural Analysis |
| Hydrogen Bond Acceptor Count | 3 | Structural Analysis |
| Topological Polar Surface Area | 46.5 Ų | Prediction based on analogs[2] |
Spectroscopic Profile (Expected)
The unambiguous confirmation of the structure requires a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.[3]
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):
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δ 7.2-7.5 (m, 5H): Aromatic protons of the phenyl group.
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δ ~4.0 (s, 1H): Hydroxyl proton (broad singlet, D₂O exchangeable).
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δ 3.75 (s, 3H): Methyl ester (CH₃) protons.
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δ ~2.1 (q, J ≈ 7.4 Hz, 2H): Methylene protons (CH₂) of the ethyl group. The diastereotopic nature of these protons may lead to a more complex multiplet.
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δ ~0.9 (t, J ≈ 7.4 Hz, 3H): Methyl protons (CH₃) of the ethyl group.
-
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):
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δ ~175 ppm: Carbonyl carbon (C=O) of the ester.
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δ ~140 ppm: Quaternary aromatic carbon (C-ipso).
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δ ~128.5, 128.0, 126.0 ppm: Aromatic carbons (CH).
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δ ~78 ppm: Quaternary α-carbon (C-OH).
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δ ~53 ppm: Methyl ester carbon (OCH₃).
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δ ~35 ppm: Methylene carbon (CH₂) of the ethyl group.
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δ ~8 ppm: Methyl carbon (CH₃) of the ethyl group.
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Infrared (IR) Spectroscopy (Neat Film, cm⁻¹):
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~3500 cm⁻¹ (broad): O-H stretch from the tertiary alcohol.
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~3060, 3030 cm⁻¹: Aromatic C-H stretch.
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~2970, 2880 cm⁻¹: Aliphatic C-H stretch.
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~1735 cm⁻¹ (strong): C=O stretch from the ester carbonyl.
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~1250, 1100 cm⁻¹: C-O stretches.
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Mass Spectrometry (MS-EI):
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Expected M⁺ at m/z = 194.
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Key Fragments: Loss of methoxycarbonyl (•COOCH₃, m/z 135), loss of ethyl (•CH₂CH₃, m/z 165), and fragments corresponding to the benzoyl cation (m/z 105).
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Stereochemistry and Chiral Analysis
The core feature of this molecule is the quaternary chiral center at the C2 position. Ensuring enantiomeric purity is critical for its use in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[4][5]
Experimental Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
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Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP), typically based on a polysaccharide derivative like amylose or cellulose coated on a silica support. The differential interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the enantiomers and the chiral selector of the CSP leads to different retention times.
-
Methodology:
-
Column Selection: A polysaccharide-based CSP such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H is a robust starting point for this class of compounds.[4]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of HPLC-grade n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA). Small amounts of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) can be added to improve peak shape for acidic analytes, though it is less critical for esters.
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detection wavelength to 254 nm, where the phenyl group absorbs strongly.
-
-
Analysis: Inject 5-10 µL of the sample. The two enantiomers will elute as distinct peaks. The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100.
-
Method Validation: Run a sample of the racemic compound to confirm that two baseline-separated peaks are observed and to identify the retention times of each enantiomer.
-
Mandatory Visualization: Chiral Analysis Workflow
Caption: Workflow for determining enantiomeric purity via Chiral HPLC.
Synthesis and Manufacturing
The enantioselective synthesis of molecules with quaternary stereocenters is a challenging task in organic chemistry. There are two primary strategies: direct asymmetric synthesis to set the stereocenter or resolution of a racemic mixture. Asymmetric synthesis is generally preferred for its superior atom economy.
Retrosynthetic Analysis
The molecule can be disconnected in two logical ways:
-
C-O Bond (Ester): Retrosynthesis leads to (R)-2-hydroxy-2-phenylbutyric acid and methanol. The challenge is then the synthesis of the chiral acid.
-
C-C and C-H Bonds at the Chiral Center: Retrosynthesis leads to methyl 2-oxo-2-phenylbutanoate. This approach places the synthetic challenge on the enantioselective reduction of the prochiral ketone.
Mandatory Visualization: Synthetic Pathways
Caption: Retrosynthetic analysis showing two primary synthetic routes.
Experimental Protocol 2: Asymmetric Hydrogenation of Methyl 2-oxo-2-phenylbutanoate
-
Causality: This is one of the most efficient methods for producing chiral α-hydroxy esters.[6] A chiral transition metal catalyst, such as a Ruthenium-BINAP complex, creates a chiral environment around the prochiral ketone. Hydrogen gas then adds stereoselectively to one face of the carbonyl, directed by the chiral ligands, to yield the desired (R)-enantiomer in high enantiomeric excess.
-
Methodology:
-
Precursor Synthesis: Methyl 2-oxo-2-phenylbutanoate can be prepared via Friedel-Crafts acylation of benzene with ethyl-oxalyl chloride followed by methylation, or other standard methods.
-
Catalyst Preparation: In a glovebox, charge a pressure vessel with [RuCl₂(benzene)]₂ and (R)-BINAP in degassed solvent (e.g., methanol or ethanol). Stir under an inert atmosphere to form the active catalyst complex.
-
Reaction Setup: To the activated catalyst solution, add the substrate, methyl 2-oxo-2-phenylbutanoate.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂). Heat the reaction to a specified temperature (e.g., 50 °C) and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via GC or TLC.
-
Work-up and Purification: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-2-Hydroxy-2-phenyl-butyric acid methyl ester.
-
Validation: Confirm the structure using NMR and MS. Determine the enantiomeric excess using the Chiral HPLC protocol described above.
-
Experimental Protocol 3: Fischer Esterification of (R)-2-hydroxy-2-phenylbutyric acid
-
Causality: This classic method is suitable if the enantiomerically pure acid is available. An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (R)-2-hydroxy-2-phenylbutyric acid in a large excess of anhydrous methanol (which acts as both solvent and reagent).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-2 mol%).[7]
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. The reaction is an equilibrium, and the large excess of methanol drives it towards the ester product.
-
Monitoring: Monitor the disappearance of the starting acid by TLC.
-
Work-up: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. If necessary, purify further by column chromatography.
-
Validation: Confirm structure by spectroscopy and check for any loss of optical purity via chiral HPLC.
-
Applications in Research and Drug Development
While specific commercial applications for (R)-2-Hydroxy-2-phenyl-butyric acid methyl ester are not broadly documented, its structure makes it a highly valuable chiral building block. Its utility stems from the orthogonal reactivity of its functional groups.
-
Chiral Synthon: It serves as a precursor for more complex molecules where the stereochemistry at the α-position is crucial for biological function.
-
Modification of the Hydroxyl Group: The tertiary alcohol can be used as a nucleophile for etherification or esterification. It can also be a leaving group after activation (e.g., conversion to a tosylate or mesylate), allowing for Sₙ1-type reactions, although racemization is a significant risk.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, other esters, or reduced to a primary alcohol. This allows for peptide-like couplings or the introduction of new functionalities.
-
Pharmaceutical Scaffolding: The α-hydroxy-α-phenyl motif is present in various pharmaceutical agents. This compound provides a scaffold to build analogs for structure-activity relationship (SAR) studies in drug discovery programs.
Handling, Storage, and Safety
As a specific Safety Data Sheet (SDS) is not available, general prudent laboratory practices for handling chemical intermediates should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
(R)-2-Hydroxy-2-phenyl-butyric acid methyl ester is a valuable chiral intermediate whose utility is rooted in its well-defined three-dimensional structure. Although direct experimental data is sparse, its properties and reactivity can be reliably understood through the principles of organic chemistry and by analogy to similar compounds. The synthetic protocols outlined in this guide, particularly asymmetric hydrogenation, provide a robust and efficient pathway to access this molecule in high enantiomeric purity. As the demand for stereochemically complex small molecules continues to grow in the pharmaceutical industry, the importance of synthons like this will only increase.
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